molecular formula C7H7ClN2O B3061086 Benzenediazonium, 4-methoxy-, chloride CAS No. 4346-59-2

Benzenediazonium, 4-methoxy-, chloride

Cat. No.: B3061086
CAS No.: 4346-59-2
M. Wt: 170.59 g/mol
InChI Key: KHXUUPPXJWVTHH-UHFFFAOYSA-M
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Description

Benzenediazonium, 4-methoxy-, chloride, also known as 4-methoxybenzenediazonium chloride, is an organic compound that belongs to the diazonium salt family. It is characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring with a methoxy group (-OCH₃) at the para position. This compound is widely used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenediazonium, 4-methoxy-, chloride is typically synthesized through the diazotization of 4-methoxyaniline. The process involves the reaction of 4-methoxyaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt . The reaction can be represented as follows:

4-Methoxyaniline+HNO2+HCl4-Methoxybenzenediazonium chloride+2H2O\text{4-Methoxyaniline} + \text{HNO}_2 + \text{HCl} \rightarrow \text{4-Methoxybenzenediazonium chloride} + 2\text{H}_2\text{O} 4-Methoxyaniline+HNO2​+HCl→4-Methoxybenzenediazonium chloride+2H2​O

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to maintain low temperatures and prevent decomposition. The diazonium salt is often used immediately after synthesis due to its instability at higher temperatures.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 4-methoxy-, chloride undergoes various types of chemical reactions, including substitution, coupling, and reduction reactions.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of benzenediazonium, 4-methoxy-, chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as coupling and substitution, to form new compounds. The diazonium ion acts as an electrophile, reacting with nucleophiles to form stable products .

Comparison with Similar Compounds

Benzenediazonium, 4-methoxy-, chloride is part of the broader class of diazonium compounds, which share the general formula R-N₂⁺X⁻, where R is an organic group and X is an anion . Similar compounds include:

This compound is unique due to the presence of the methoxy group, which enhances its reactivity in electrophilic substitution and coupling reactions, making it particularly useful in the synthesis of azo dyes and other organic compounds.

Properties

IUPAC Name

4-methoxybenzenediazonium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N2O.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXUUPPXJWVTHH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[N+]#N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474018
Record name Benzenediazonium, 4-methoxy-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4346-59-2
Record name 4-Methoxybenzenediazonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4346-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 4-methoxy-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-methoxy-phenyl-diazonium chloride was prepared by adding dropwise at 0° C. a solution of 1.8 g of sodium nitrite dissolved in 2.5 ml of water to a solution of 3.075 g of p-anisidine dissolved in 25 ml of water and 8.1 ml of concentrated hydrochloric acid. The reaction mixture was allowed to stand for 2 hours.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step Two
Quantity
3.075 g
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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